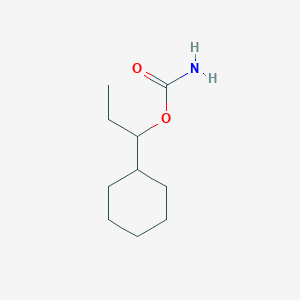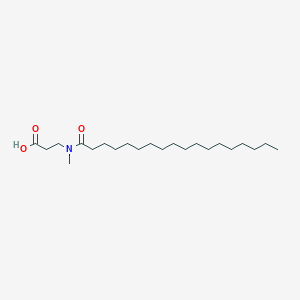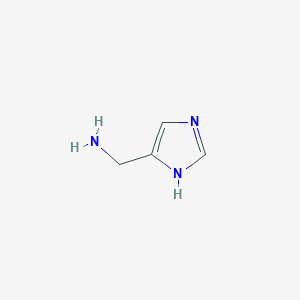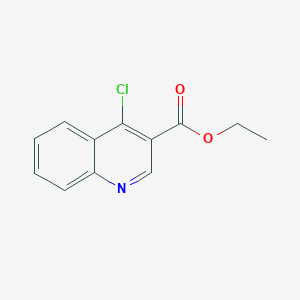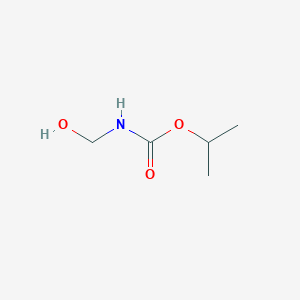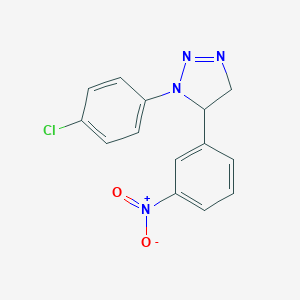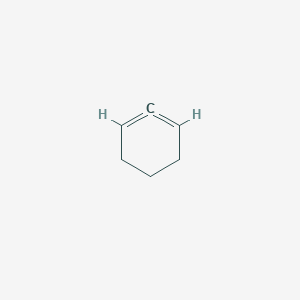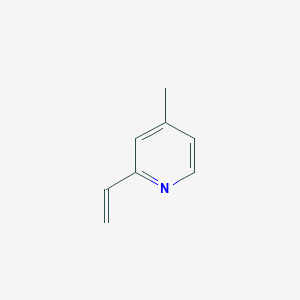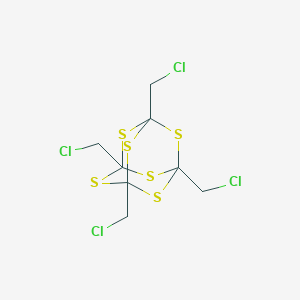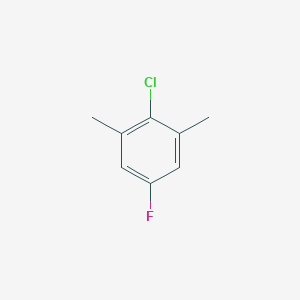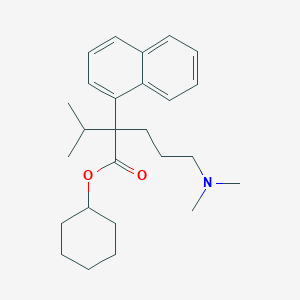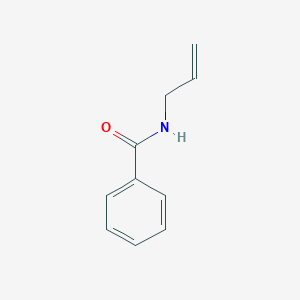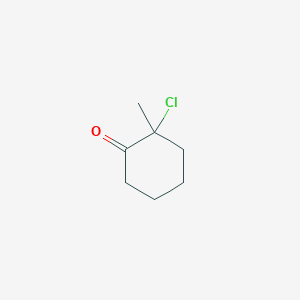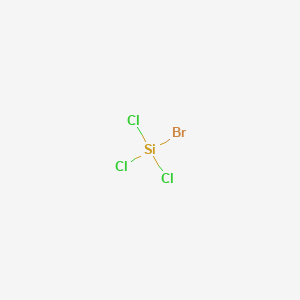
Bromotrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromotrichlorosilane: is a chemical compound with the formula SiBrCl₃ . It is a member of the silane family, which consists of silicon and hydrogen atoms, often combined with other elements such as halogens. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromotrichlorosilane can be synthesized through the reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently. The general reaction is as follows:
SiCl4+Br2→SiBrCl3+Cl2
Industrial Production Methods: In industrial settings, the production of silane, bromotrichloro- involves large-scale reactors where silicon tetrachloride and bromine are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The resulting compound is then purified through distillation or other separation techniques to obtain high-purity silane, bromotrichloro-.
Analyse Chemischer Reaktionen
Types of Reactions: Bromotrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halogen atoms.
Reduction Reactions: It can be reduced to form simpler silanes or silicon-containing compounds.
Oxidation Reactions: It can be oxidized to form silicon dioxide (SiO₂) and other silicon oxides.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with silane, bromotrichloro- under mild conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are used in reduction reactions.
Oxidizing Agents: Such as oxygen (O₂) or hydrogen peroxide (H₂O₂), are used in oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Reduction Products: Simpler silanes or silicon-containing compounds.
Oxidation Products: Silicon dioxide (SiO₂) and other silicon oxides.
Wissenschaftliche Forschungsanwendungen
Bromotrichlorosilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of silane, bromotrichloro- involves its ability to react with various substrates through substitution, reduction, and oxidation reactions. Its molecular targets include nucleophiles, reducing agents, and oxidizing agents, which interact with the silicon and halogen atoms in the compound. The pathways involved in these reactions are determined by the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- Silane, trichloromethyl- (SiCl₃CH₃)
- Silane, trichlorofluoro- (SiCl₃F)
- Silane, trichloroiodo- (SiCl₃I)
Comparison: Bromotrichlorosilane is unique due to the presence of bromine, which imparts distinct reactivity and properties compared to other halogenated silanes. For example, the bromine atom can participate in specific substitution reactions that are not possible with other halogens. Additionally, the physical and chemical properties, such as boiling point and reactivity, differ among these compounds, making silane, bromotrichloro- suitable for specific applications where other silanes may not be as effective.
Eigenschaften
CAS-Nummer |
13465-74-2 |
|---|---|
Molekularformel |
BrCl3Si |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
bromo(trichloro)silane |
InChI |
InChI=1S/BrCl3Si/c1-5(2,3)4 |
InChI-Schlüssel |
GGQKEDHYWOIABV-UHFFFAOYSA-N |
SMILES |
[Si](Cl)(Cl)(Cl)Br |
Kanonische SMILES |
[Si](Cl)(Cl)(Cl)Br |
Key on ui other cas no. |
13465-74-2 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
Bromotrichlorosilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


